molecular formula C10H13N3O4 B10904020 methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B10904020
M. Wt: 239.23 g/mol
InChI Key: KXTUDYDIDLIMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, a nitro group, and a pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C10H13N3O4/c1-6(10(14)17-2)12-8(7-3-4-7)5-9(11-12)13(15)16/h5-7H,3-4H2,1-2H3

InChI Key

KXTUDYDIDLIMEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, which provides the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions:

  • Alkaline Hydrolysis :
    Reacting with aqueous NaOH (1–2 M) at 80–90°C for 4–6 hours yields 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.

    • Mechanism : Nucleophilic acyl substitution via hydroxide ion attack.

    • Key Data :

      ReagentTemperatureTimeYield
      NaOH (2 M)85°C5 h78%
  • Acid-Catalyzed Hydrolysis :
    Using HCl (6 M) under reflux produces the same carboxylic acid but with lower yields (~65%) due to competing ester decomposition.

Reduction Reactions

The nitro group and ester moiety participate in selective reductions:

Nitro Group Reduction

Catalytic hydrogenation (H₂, 1 atm) with 10% Pd/C in ethanol at 25°C reduces the nitro group to an amine:

  • Product : Methyl 2-(5-cyclopropyl-3-amino-1H-pyrazol-1-yl)propanoate.

  • Kinetics : Complete conversion in 3–4 hours.

  • Side Reaction : Over-reduction of the cyclopropane ring occurs at higher pressures (>3 atm).

Ester Reduction

Using LiAlH₄ in dry THF at 0°C selectively reduces the ester to a primary alcohol:

  • Product : 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol.

  • Yield : 82% after 2 hours.

Nucleophilic Substitution

The pyrazole ring’s electron-deficient C-4 position undergoes substitution:

  • Halogenation :
    Reaction with N-chlorosuccinimide (NCS) in DMF at 120°C introduces chlorine at C-4.

    • Product : Methyl 2-(4-chloro-5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate.

    • Conditions :

      ReagentSolventTemp.TimeYield
      NCS (1.2 eq)DMF120°C8 h67%

Cross-Coupling Reactions

The nitro group directs regioselective cross-coupling:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 85°C replaces the nitro group with aryl substituents :

  • Product : Methyl 2-(5-cyclopropyl-3-aryl-1H-pyrazol-1-yl)propanoate.

  • Scope : Electron-rich (e.g., 4-methylphenyl) and electron-poor (e.g., 4-fluorophenyl) boronic acids are tolerated.

Buchwald-Hartwig Amination

Reacting with primary amines (e.g., benzylamine) and Pd₂(dba)₃/Xantphos in toluene at 110°C replaces the nitro group with an amine :

  • Product : Methyl 2-(5-cyclopropyl-3-(benzylamino)-1H-pyrazol-1-yl)propanoate.

  • Yield : 74% after 12 hours.

Cycloaddition Reactions

The nitro group facilitates 1,3-dipolar cycloaddition:

  • With Alkynes :
    Reacting with phenylacetylene in the presence of CuI and Et₃N in acetonitrile forms a triazole-fused pyrazole derivative .

    • Product : Methyl 2-(5-cyclopropyl-3-nitro-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl)propanoate.

    • Conditions :

      CatalystBaseSolventTemp.Yield
      CuI (10 mol%)Et₃NMeCN25°C71%

Acid/Base-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, 90°C), the cyclopropane ring undergoes ring-opening to form a conjugated diene intermediate, which rearranges to a bicyclic structure .

Mechanistic Insights

  • Nitro Group Effects : The nitro group enhances electrophilicity at C-4, directing substitution and coupling reactions .

  • Cyclopropane Stability : The cyclopropyl ring remains intact under mild conditions but opens under strong acids or prolonged heating .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its antimicrobial properties. Compounds with similar pyrazole structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications to the pyrazole ring can enhance antibacterial activity, making it a candidate for further drug development .

Anti-Cancer Potential
Research indicates that pyrazole derivatives exhibit significant anti-cancer activity. The incorporation of nitro groups, as seen in this compound, may enhance the compound's ability to induce apoptosis in cancer cells. Initial studies suggest that this compound could be a lead for developing new anti-cancer agents targeting specific pathways involved in tumor growth .

Agrochemical Applications

Herbicidal Activity
The structural characteristics of this compound may confer herbicidal properties. Research on related compounds has shown that pyrazole derivatives can inhibit the growth of specific weed species, making them valuable in agricultural settings for crop protection. The ability to selectively target weeds while minimizing effects on crops is a significant advantage .

Material Science

Ligands in Coordination Chemistry
this compound can serve as a ligand in coordination chemistry due to the presence of nitrogen atoms in the pyrazole ring. These ligands can form complexes with transition metals, leading to materials with unique electronic and optical properties. Such materials have potential applications in catalysis and sensor technology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Study Focus Findings
Prabhakar et al. (2024)Antimicrobial AssayDemonstrated good efficacy against E. coli and S. aureus for related pyrazole derivatives .
Silva et al. (2024)Anti-Cancer ActivityHighlighted the potential of pyrazole compounds in inducing apoptosis in cancer cells .
Recent Advances (2024)Herbicidal PropertiesFound promising herbicidal activity against common agricultural weeds .

Mechanism of Action

The mechanism of action of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:

The unique combination of the cyclopropyl and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.

Biological Activity

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a cyclopropyl group and a nitro group, along with an ester functionality from the propanoate moiety. This unique combination of functional groups contributes to its diverse biological activities.

Feature Description
Chemical Formula C10_{10}H12_{12}N4_{4}O2_{2}
Molecular Weight 224.23 g/mol
Structural Characteristics Contains a cyclopropyl group and nitro substituent

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity : Pyrazole compounds are known for their anti-inflammatory properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
  • Antimicrobial Effects : The presence of the nitro group enhances the antimicrobial activity of pyrazole derivatives. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains .
  • Anticancer Potential : Some pyrazole derivatives demonstrate cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing cyclopropyl-substituted hydrazines and appropriate carbonyl compounds can yield the desired pyrazole structure.
  • Esterification : The final esterification step involves reacting the pyrazole with methyl propanoate under acidic conditions to form the ester linkage.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Study on Anti-inflammatory Activity : A recent study demonstrated that similar pyrazole derivatives exhibited comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs), showing potential for new therapeutic agents in treating inflammatory diseases .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that support further exploration of this compound's potential as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines indicated that certain pyrazole derivatives could induce apoptosis, suggesting a mechanism for their anticancer activity .

Q & A

Q. What are the key considerations for achieving regioselective synthesis of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate?

Regioselectivity in pyrazole derivatives often hinges on reaction conditions and catalyst choice. For example, condensation reactions (e.g., aza-Michael additions) can favor specific substitution patterns. Evidence from pyrazole-containing amino acid synthesis highlights the role of electron-withdrawing groups (e.g., nitro) in directing regioselectivity during cyclization . Additionally, steric effects from the cyclopropyl group may influence reactivity at the pyrazole C3/C5 positions. X-ray crystallography (e.g., Acta Crystallographica reports) is critical for confirming regiochemical outcomes .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and nitro group effects on adjacent protons .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects nitro-group degradation products .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and stereochemistry, as demonstrated in structurally related pyrazole esters .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

Nitro groups are prone to thermal and photolytic degradation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should monitor nitro reduction or decomposition via HPLC-MS. Safety protocols (e.g., avoiding high-temperature storage) are critical, as nitro-containing compounds may exhibit explosive tendencies .

Advanced Research Questions

Q. What computational strategies can predict and optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to identify low-energy pathways. For instance, ICReDD’s methodology combines reaction path searches with experimental feedback to optimize regioselectivity and reduce trial-and-error synthesis . Machine learning models trained on pyrazole reaction databases can also predict solvent/catalyst combinations for improved yields.

Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?

Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic effects like tautomerism or solvent interactions. Cross-validation using 2D NMR (e.g., HSQC, HMBC) and infrared spectroscopy (nitro group stretching at ~1520 cm⁻¹) clarifies structural assignments. For unresolved cases, single-crystal X-ray analysis provides definitive confirmation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

Scaling introduces variables like heat transfer and mixing efficiency, which can alter regioselectivity. Microreactor systems enhance control over exothermic nitro-group reactions. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time, enabling adjustments to solvent polarity or catalyst loading .

Q. How does the cyclopropyl moiety affect the compound’s reactivity in further functionalization reactions?

The cyclopropyl group’s ring strain enhances susceptibility to ring-opening reactions under acidic or oxidative conditions. For example, nitro-group reduction (e.g., catalytic hydrogenation) may compete with cyclopropane cleavage. Computational modeling (e.g., Fukui function analysis) identifies reactive sites to guide selective modifications .

Methodological Guidance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, blast shields for high-energy reactions involving nitro groups.
  • Ventilation : Use fume hoods to prevent inhalation of nitro-containing vapors.
  • Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Q. How can researchers design experiments to study the compound’s biological activity while accounting for its hydrolytic sensitivity?

Hydrolysis of the ester group (pH-dependent) generates acidic byproducts. Stability assays in buffer systems (pH 1–9) identify optimal conditions for bioactivity studies. Prodrug strategies (e.g., replacing the methyl ester with a tert-butyl group) can enhance stability in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.